Catalposide
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSACQOOWZMGSE-RWORTQBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986621 | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-85-2 | |
| Record name | Catalposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6736-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catalposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATALPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD7K3964H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Botanical Sourcing of Catalposide
Distribution within Major Plant Families
Catalposide has been identified in several distinct plant families, with a notable prevalence in Bignoniaceae and Plantaginaceae. Its distribution is a key area of phytochemical research.
Bignoniaceae Family Species
The Bignoniaceae, or trumpet creeper family, is a primary source of this compound, particularly within the genus Catalpa. Research has consistently isolated the compound from species such as Catalpa ovata (Chinese catalpa) and Catalpa bignonioides (Southern catalpa). In fact, this compound derives its name from this genus. It is considered a major iridoid glycoside in the stem bark of Catalpa ovata. The tendency of the Bignoniaceae family to produce iridoid compounds is considered an important characteristic of this family.
Plantaginaceae/Scrophulariaceae and Veronica Species
This compound is also found within the Plantaginaceae family, which now includes many genera formerly classified under Scrophulariaceae (the figwort family). The genus Veronica (speedwell) is a significant source of this compound. Studies have identified this compound in various species, including Veronica persica and Veronica anagallis-aquatica. The presence of this compound has also been noted in Veronica hederifolia (ivy-leaved speedwell). While catalpol (B1668604), a closely related precursor to this compound, is characteristic of the genus Plantago, this compound itself is more associated with Veronica.
Other Genera
Beyond the aforementioned families, this compound has been isolated from other notable genera:
Tabebuia : This genus, which also belongs to the Bignoniaceae family, is a known source of this compound. Species within this neotropical genus have been shown to contain various iridoids, including this compound.
Picrorhiza : Found in the Himalayan region, this genus is traditionally classified in the Scrophulariaceae family and sometimes in Plantaginaceae. It is well-known for its iridoid content. This compound has been extracted from the roots of Picrorhiza kurroa.
The following table summarizes the distribution of this compound in selected plant species.
Occurrence in Specific Plant Organs and Tissues
The concentration and presence of this compound can vary significantly between different parts of a plant. Research has identified the compound in several specific organs and tissues, indicating specialized biosynthesis or storage within the plant.
For instance, this compound has been prominently isolated from the stem bark of Catalpa ovata. naturespot.orgwikipedia.org In Catalpa bignonioides, the unripe fruit and its pericarp (the wall of the fruit) have been identified as sources of the compound. dtu.dk Furthermore, studies on Picrorhiza kurroa have successfully extracted this compound from its roots . mazums.ac.ir The leaves of Catalpa bignonioides are also known to contain iridoid glycosides to deter herbivores. researchgate.net
This localization suggests that this compound may play a role in the plant's defense mechanisms, particularly in vulnerable or vital tissues such as the bark, reproductive organs, and roots.
The table below details the known occurrence of this compound in various plant organs.
Chemotaxonomic Implications of this compound Presence in Plant Species
The presence and structural type of iridoids, including this compound and its precursor catalpol, serve as valuable chemotaxonomic markers. scribd.com Chemotaxonomy uses the chemical constituents of plants to understand their systematic relationships and evolutionary history.
Within the Bignoniaceae family, the distribution of iridoids is considered a significant taxonomic marker, particularly at the tribal level. nih.govresearchgate.net The prevalence of these compounds helps to characterize and delineate groups within the family. For example, iridoids are found predominantly in the tribe Tecomeae, which includes Catalpa and Tabebuia. nih.gov
Similarly, in the Plantaginaceae family, the distribution pattern of iridoids shows a strong correlation with established classifications. The presence of specific iridoids like aucubin (B1666126) and catalpol is characteristic of the genus Plantago. The shared occurrence of certain rare iridoids in both Plantago and Veronica supports the close phylogenetic relationship between these two genera, which was also suggested by DNA analysis. The use of these chemical markers provides an additional layer of evidence to complement morphological and molecular data in plant systematics.
Isolation, Purification, and Structural Elucidation Methodologies of Catalposide
Extraction Techniques from Biological Matrices (e.g., Methanol (B129727) Extraction)mdpi.com
The initial step in isolating catalposide from its natural sources, such as the stem of Catalpa ovata or various Veronica species, involves extraction from the biological matrix. thieme-connect.comnih.gov Methanol is a commonly utilized solvent for this purpose due to its high polarity and effectiveness in extracting a wide range of polar compounds, including iridoid glycosides. mdpi.comresearchgate.net
The general procedure for methanol extraction involves macerating the dried and powdered plant material in methanol. ptfarm.pl This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting methanolic extracts are then typically combined and concentrated under reduced pressure to yield a crude extract. For instance, in one study, powdered leaves and roots of Rehmannia glutinosa were extracted with methanol to analyze their iridoid content, including this compound which was detected in the root extracts. ptfarm.pl The efficiency of the extraction can be influenced by various factors, including the specific plant part used, the solvent-to-solid ratio, and the extraction time. While methanol is a prevalent choice, other solvents and techniques such as pressurized hot water extraction have also been explored for the extraction of related iridoid glycosides like catalpol (B1668604) and aucubin (B1666126), demonstrating varying efficiencies. researchgate.net
The selection of an appropriate extraction method is a critical first step, as it directly impacts the yield and purity of the crude extract, which subsequently influences the complexity of the downstream purification processes. nih.govslideshare.netresearchgate.net
Advanced Chromatographic Purification Strategies
Following initial extraction, advanced chromatographic techniques are indispensable for the purification of this compound from the complex mixture of compounds present in the crude extract. These strategies are designed to separate this compound based on its specific physicochemical properties.
Bioassay-Guided Fractionation Approacheschemfaces.comnih.govsigmaaldrich.cn
Bioassay-guided fractionation is a powerful strategy that combines chromatographic separation with biological testing to isolate bioactive compounds. This approach is particularly useful when the goal is to identify and purify compounds with specific pharmacological activities. In the case of this compound, this method has been successfully employed to isolate it from the stem of Catalpa ovata. thieme-connect.comnih.gov The process involves a stepwise fractionation of the crude extract using various chromatographic techniques. Each resulting fraction is then tested for a specific biological activity.
For example, researchers investigating the anti-inflammatory properties of Catalpa ovata used an assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. thieme-connect.comchemfaces.com The fractions that demonstrated significant inhibitory activity were selected for further separation. This iterative process of chromatography and bioassaying ultimately led to the isolation of this compound as one of the active principles. thieme-connect.comnih.gov Similarly, bioassay-guided fractionation was used to isolate this compound from Veronica anagallis-aquatica, targeting its antinociceptive and anti-inflammatory activities. nih.gov This approach ensures that the purification efforts are focused on the compounds of interest, making the process more efficient and targeted.
High-Speed Countercurrent Chromatography (HSCCC) for Iridoid Isolationarchivemarketresearch.combvsalud.org
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of iridoid glycosides like this compound. mdpi.comresearchgate.net Unlike traditional column chromatography, HSCCC avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. semanticscholar.orgnih.gov
In HSCCC, separation is achieved based on the differential partitioning of the target compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation. For the isolation of this compound and the related iridoid glycoside verproside (B192646) from Veronica ciliata, a two-phase solvent system composed of n-hexane/n-butanol/water (1.5:5:5, v/v/v) was utilized. mdpi.comsemanticscholar.orgresearchgate.net The separation was performed using the head-to-tail elution mode with a specific flow rate and rotational speed. mdpi.comsemanticscholar.org This technique has been successfully applied to separate various iridoid glycosides from different plant sources, highlighting its versatility and efficiency in natural product isolation. researchgate.netresearchgate.net
Optimization of Conventional Column Chromatography Methodsarchivemarketresearch.com
Conventional column chromatography remains a fundamental technique in the purification of natural products. researchgate.netmetwarebio.com The efficiency of this method can be significantly enhanced through careful optimization of various parameters. libretexts.orgnih.gov Key factors that can be adjusted include the choice of the stationary phase (e.g., silica (B1680970) gel, Sephadex), the composition of the mobile phase (solvent system), and the gradient elution profile. mdpi.com
For the isolation of this compound, a combination of different column chromatography steps is often employed. For instance, the crude extract might first be subjected to silica gel column chromatography with a gradient of chloroform (B151607) and methanol. The fractions containing this compound can then be further purified using preparative high-performance liquid chromatography (HPLC) or other column materials like Sephadex LH-20. metwarebio.com The optimization process often involves a trial-and-error approach, guided by thin-layer chromatography (TLC) analysis to monitor the separation of the target compound. The goal is to achieve a high resolution between this compound and other co-eluting impurities. libretexts.orgchromatographyonline.com
Spectroscopic Techniques for Definitive Structural Elucidation
Once this compound has been purified, its chemical structure is definitively determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)chemfaces.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, including natural products like this compound. researchgate.netresearchgate.net A suite of NMR experiments is typically performed to gain a comprehensive understanding of the molecular structure. rsc.orgnih.gov
¹H-NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the proton signals are characteristic of the iridoid glycoside structure. researchgate.netrsc.org
¹³C-NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule and their chemical environments. researchgate.netrsc.org This information is complementary to the ¹H-NMR data and helps to build the carbon skeleton of the molecule. mdpi.com
2D-NMR (Two-Dimensional NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.
COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the different fragments of the molecule and for determining the position of functional groups and the glycosidic linkage. mdpi.com
Through the detailed analysis of these NMR spectra, the complete structure of this compound, including the relative stereochemistry of the iridoid core and the nature and attachment point of the glucose unit, can be unequivocally determined. windows.netacs.org
Mass Spectrometry (MS) (e.g., Electrospray Ionization, High-Resolution Mass Spectrometry)
Mass spectrometry has proven to be an indispensable tool for the sensitive and selective quantification and structural analysis of this compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are frequently coupled with liquid chromatography (LC) to analyze this compound in complex biological matrices. tandfonline.comnih.govmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound by generating gas-phase ions from a solution without significant fragmentation. nih.govresearchgate.net For this compound, ESI is often operated in the negative ion mode, which provides optimal sensitivity. tandfonline.comdovepress.com In this mode, the most abundant ion observed is the deprotonated molecule, [M-H]⁻. tandfonline.com Studies using LC-MS have consistently identified this ion as the primary species for quantification. For instance, in an analysis of rat plasma, the [M-H]⁻ ion for this compound was detected at a mass-to-charge ratio (m/z) of 481.6. tandfonline.com This method, utilizing selected ion monitoring (SIM), allows for the specific and sensitive detection of this compound, with limits of quantification as low as 0.05 µg/mL in plasma samples. tandfonline.comtandfonline.com
High-Resolution Mass Spectrometry (HRMS), such as that performed on a Q-Exactive Orbitrap mass spectrometer, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound and its metabolites. mdpi.comnih.gov The high resolution, often set to 70,000, allows for precise mass determination with low mass errors. mdpi.com For example, the accurate mass of the deprotonated molecular ion [M-H]⁻ of this compound has been reported as 481.13461 and 481.1349. dovepress.comnih.gov This level of accuracy is instrumental in distinguishing this compound from other co-eluting compounds with similar nominal masses.
To obtain structural information, tandem mass spectrometry (MS/MS) is employed, often using higher-energy collision dissociation (HCD). mdpi.com The fragmentation patterns observed in the product ion spectra help to elucidate the structure of the parent molecule. researchgate.netrsc.org In the analysis of this compound and its metabolites, product scan spectra reveal characteristic fragment ions that correspond to specific structural moieties, such as the loss of the glucose unit or cleavage of the ester bond. nih.govresearchgate.net
| Ion Type | Observed m/z | Mass Spectrometry Method | Source |
|---|---|---|---|
| [M-H]⁻ | 481.6 | LC-ESI-MS | tandfonline.com |
| [M-H]⁻ | 481.1349 | LC-HRMS | nih.gov |
| [M-H]⁻ | 481.13461 | LC-HRMS (ESI) | dovepress.com |
Characterization of Naturally Occurring this compound Derivatives and Analogs
This compound belongs to the iridoid glycoside family, and a number of its derivatives and analogs have been isolated from various plant species. nih.govnih.gov These compounds typically feature modifications to the catalpol core structure, often involving different acyl groups attached at the C-6 position. nih.gov The characterization of these analogs is important for chemotaxonomic studies and for understanding structure-activity relationships.
One of the most fundamental related compounds is catalpol , which is the aglycone of this compound, meaning it is this compound without the p-hydroxybenzoyl group. nih.govportlandpress.com Catalpol itself is found naturally in genera such as Plantago and Buddleia. nih.govportlandpress.com
Several acyl derivatives of catalpol, structurally analogous to this compound, have been identified. These include:
6-O-Veratroyl catalpol : This analog possesses a veratroyl group instead of a p-hydroxybenzoyl group. It has been isolated alongside this compound. nih.govacs.org
Isovanilloylcatalpol : Another derivative identified in studies involving catalpol-related iridoid glucosides. nih.gov
6,10-O-di-trans-feruloyl catalpol : A more complex derivative isolated from the stem bark of Catalpa ovata. acs.org
Specioside (B140206) : An iridoid glycoside related to this compound. researchgate.net
Methylcatalpol : Identified as the 6-O-methyl derivative of catalpol, it co-occurs with catalpol in Buddleia species. nih.govportlandpress.com
In addition to direct plant isolates, metabolic studies have revealed derivatives formed through biological transformation. In vitro studies with human liver and intestinal preparations have identified several metabolites of this compound, which can be considered derivatives. mdpi.comnih.gov These include:
This compound sulfate (B86663) (M1) : Formed by the addition of a sulfate group. nih.gov
This compound glucuronide (M4) : Formed by conjugation with glucuronic acid. nih.gov
4-Hydroxybenzoic acid (M2) : A product of the hydrolysis of the ester linkage in this compound. nih.gov
4-Hydroxybenzoic acid glucuronide (M3) : The glucuronidated form of M2. nih.gov
Chemical Synthesis and Derivatization Research of Catalposide
Semisynthesis of Catalposide Analogs from Related Iridoid Precursors (e.g., aucubin (B1666126), catalpol)
The semisynthesis of this compound analogs often utilizes more readily available iridoid glycosides like aucubin and catalpol (B1668604) as starting materials. researchgate.netnih.govmdpi.com Catalpol itself is the p-hydroxybenzoyl ester of this compound and is found in various Plantago and Buddleia species. nih.gov The structural similarities between these compounds provide a convenient framework for chemical modification.
Researchers have explored various synthetic strategies to modify these precursors. For instance, the multiple hydroxyl groups on the catalpol structure present opportunities for selective reactions. nih.gov However, the varying reactivity of these hydroxyl groups poses a challenge, making it difficult to selectively modify a specific position without affecting others. nih.gov To overcome this, careful selection of reaction conditions and protecting group strategies are crucial to guide the synthesis towards the desired analog and avoid unwanted side products. nih.gov
One common approach involves the esterification or etherification of the hydroxyl groups to introduce new functional moieties. For example, the anti-inflammatory activity of catalpol was enhanced by the introduction of a cinnamoyl group at a specific position on the parent molecule. nih.gov This highlights how targeted modifications can lead to analogs with improved biological properties.
The following table summarizes key aspects of semisynthesis from related iridoids:
| Precursor | Key Reactive Sites | Example Modification | Resulting Analog Type |
| Catalpol | C10-hydroxyl, other hydroxyl groups | Iodination and replacement with pyrazole (B372694) | Pyrazole-modified catalpol derivatives |
| Aucubin | Glycosidic linkage, various hydroxyls | Hydrolysis and subsequent derivatization | Aglycone derivatives |
| Catalpol | 6-hydroxyl | Methylation | Methylcatalpol |
Design and Synthetic Routes for Novel this compound Derivatives
The design and synthesis of novel this compound derivatives aim to create compounds with enhanced or new biological activities. This often involves a "multi-step synthesis approach" to achieve the desired molecular architecture. nih.gov A "one-pot" synthesis can lead to a multitude of products, making separation and purification challenging. nih.gov
A key strategy in designing new derivatives is the modification of the catalpol core. nih.gov For instance, researchers have successfully synthesized pyrazole-modified catalpol derivatives by first replacing the C10-hydroxyl group of catalpol with iodine, followed by the introduction of a pyrazole ring. nih.gov This stepwise synthesis allowed for controlled modification of the catalpol structure. nih.gov
Another approach involves the synthesis of this compound hexaacetate, a derivative where the hydroxyl groups of this compound are acetylated. ontosight.ai This modification can alter the compound's polarity and bioavailability, potentially influencing its biological effects. ontosight.ai The synthesis typically involves the acetylation of this compound isolated from natural sources. ontosight.ai
The development of novel synthetic pathways is crucial for accessing a wider range of derivatives. uochb.czmdpi.commdpi.com These routes may involve various chemical reactions, such as cyclocondensation, alkylation, and cycloaddition, to build upon the core structure of this compound or its precursors. ekb.egderpharmachemica.comjocpr.com
Below is a table outlining different synthetic approaches for novel this compound derivatives:
| Synthetic Approach | Description | Example Derivative |
| Stepwise Synthesis | A multi-step process involving sequential reactions to modify the precursor. | Pyrazole-modified catalpol derivatives |
| Acetylation | Introduction of acetyl groups to the hydroxyl moieties of this compound. | This compound hexaacetate |
| "One-Pot" Synthesis | Combining multiple reaction steps in a single reaction vessel. | Can generate various products, requiring extensive purification. |
Biotransformation Approaches for Generating this compound Metabolites and Analogs
Biotransformation utilizes enzymes or whole microbial systems to modify the chemical structure of a parent compound, offering a green and often highly selective alternative to chemical synthesis. nih.govhyphadiscovery.com This approach can generate metabolites that are formed in vivo, as well as novel analogs that may not be accessible through traditional chemical methods. nih.gov
Studies on the metabolism of this compound in human liver and intestinal preparations have identified several metabolites. nih.govmdpi-res.com These include this compound sulfate (B86663), 4-hydroxybenzoic acid, 4-hydroxybenzoic acid glucuronide, and this compound glucuronide. nih.gov The formation of these metabolites is catalyzed by specific enzymes, such as sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and carboxylesterases (CES). nih.gov For example, SULT1A1, SULT1C4, and SULT1E1 are involved in the sulfation of this compound, while UGT1A8 and UGT1A10, primarily found in the gastrointestinal tract, are responsible for its glucuronidation. nih.govmdpi-res.com
Microbial biotransformation is another powerful tool for generating this compound analogs. hyphadiscovery.com Different microorganisms can possess a wide array of enzymes capable of performing various reactions, such as hydroxylation, demethylation, and oxidation. nih.gov Screening panels of microbes or recombinant enzymes can identify biocatalysts that produce specific, desired metabolites in larger quantities for further study. nih.govhyphadiscovery.com This approach has been successfully used to produce hydroxylated metabolites of other compounds, which can then be further modified chemically. hyphadiscovery.com
The following table details the metabolites of this compound identified through biotransformation studies:
| Metabolite | Biotransformation Pathway | Key Enzymes Involved |
| This compound sulfate (M1) | Sulfation | SULT1A1, SULT1C4, SULT1E1 |
| 4-hydroxybenzoic acid (M2) | Hydrolysis | CES1, CES2 |
| 4-hydroxybenzoic acid glucuronide (M3) | Glucuronidation of M2 | UGT1A6, UGT1A9 |
| This compound glucuronide (M4) | Glucuronidation | UGT1A8, UGT1A10 |
Analytical Methodologies for Catalposide Quantification and Identification in Research
Liquid Chromatography-Based Quantification Techniques
Liquid chromatography is the cornerstone for the quantitative analysis of catalposide. By separating the compound from a complex mixture, it allows for accurate measurement. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of this compound. This technique separates compounds in a liquid sample based on their interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). For this compound, a common approach involves using a reversed-phase C18 column. mdpi.comjopcr.com
In this method, a solvent gradient, typically consisting of acetonitrile (B52724) and water (often with a modifier like formic or phosphoric acid to improve peak shape), is used to elute the compounds. researchgate.netmdpi.comnih.gov As this compound passes through the detector, it absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to its concentration in the sample. This relationship allows for accurate quantification when compared against a calibration curve created with known concentrations of a pure this compound standard. mdpi.com HPLC-UV is frequently used in the quality control of herbal materials, such as Catalpa fruit, where it forms the basis of chromatographic fingerprints to assess the content of active ingredients like this compound. researchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | jopcr.com |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% acid) | mdpi.comnih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | mdpi.commdpi.com |
| Detection | UV detector set at the maximum absorbance wavelength for the analyte | researchgate.net |
| Quantification | Based on peak area relative to a standard calibration curve | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (typically sub-2µm), which operate at much higher pressures. This results in faster analysis times, superior resolution, and increased sensitivity. mdpi.com
When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for this compound analysis. The UPLC system separates this compound from other components in the sample, which are then ionized and introduced into the mass spectrometer. The MS detector identifies this compound based on its unique mass-to-charge ratio (m/z). This combination is particularly advantageous for analyzing complex biological samples or for studies requiring high throughput. For instance, UPLC systems have been coupled with high-resolution mass spectrometers for the detailed analysis of this compound and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-HRMS for Complex Sample Analysis
For analyzing this compound in highly complex matrices such as plasma, urine, or liver cell preparations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its exceptional sensitivity and selectivity. academicjournals.org Following chromatographic separation, the mass spectrometer can be set to selectively monitor for the specific mass of this compound, a technique known as selected ion monitoring (SIM). This allows for accurate quantification even in the presence of co-eluting impurities that might interfere with UV detection. academicjournals.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | XTerra C18 | - |
| Mobile Phase | Methanol-acetonitrile-ammonium formate (B1220265) (10 mM, pH 4.5) (30:5:65, v/v) | - |
| Flow Rate | 0.4 mL/min | - |
| Ionization | Electrospray Ionization (ESI), negative ion mode | - |
| Detection | Selected Ion Monitoring (SIM) | - |
| Linear Range | 0.05–10 µg/mL | - |
| Limit of Quantification | 0.05 µg/mL | - |
Furthermore, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides even greater analytical power. LC-HRMS can determine the mass of a molecule with extremely high accuracy, which is crucial for confirming the elemental composition of this compound and for identifying its unknown metabolites in biological systems. medcrop.or.kr This technique has been successfully used to study the metabolism of this compound in human liver and intestinal preparations, where it enabled the identification of several previously unknown metabolites.
Spectroscopic Identification and "Fingerprinting" Approaches
While chromatography excels at separation and quantification, spectroscopy is essential for confirming the identity and elucidating the structure of a compound. These methods provide a "fingerprint" unique to the molecule's structure.
Ultraviolet (UV) Spectroscopy for Purity and Identity
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. nih.gov Molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths. A pure sample of this compound will exhibit a distinct UV absorption spectrum, and the wavelength of maximum absorbance (λmax) can be used as an indicator of its identity. bmglabtech.com
In practice, UV spectroscopy is often used in conjunction with HPLC (as the detector) to both quantify the compound and provide initial confirmation of its identity during a single analytical run. mdpi.com It is also a valuable tool for assessing the purity of a sample. The presence of impurities can alter the shape of the absorption spectrum or introduce additional peaks. bmglabtech.com In the quality control of herbal medicines, UV spectroscopy is used alongside HPLC to create combined "fusion fingerprints," which provide a more comprehensive and reliable assessment of the material's chemical profile and quality than either technique alone. researchgate.netnih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Insights
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. specificpolymers.com The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. acenet.edu Specific chemical bonds (e.g., O-H, C=O, C-O) vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies provides a unique spectral fingerprint of the molecule's structure. acenet.eduresearchgate.net
For a complex molecule like this compound, the FTIR spectrum reveals the presence of key functional groups. For example, analysis of the related iridoid specioside (B140206) shows distinct absorption bands for hydroxyl groups (O-H), carbonyl groups (C=O) from the ester and acid functionalities, and carbon-carbon double bonds (C=C) within its aromatic ring. researchgate.net By analyzing the FTIR spectrum of this compound, researchers can confirm the presence of its core structural components, providing crucial insights that complement data from other analytical methods like mass spectrometry and NMR. erudit.org
Differential Scanning Calorimetry (DSC) for Quality Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with material transitions as a function of temperature. intertek.comsgs-institut-fresenius.de It is a valuable tool for the quality assessment of herbal materials by providing a characteristic thermal fingerprint. researchgate.net
In the context of this compound-containing materials, such as the fruit pericarp of Catalpa species, DSC can be employed to evaluate the quality and consistency of different batches. researchgate.net The technique works by heating a sample and a reference material at a controlled rate and measuring the difference in heat flow between them. sgs-institut-fresenius.deinfinitiaresearch.com This allows for the determination of thermal events like melting, crystallization, and glass transitions, which are intrinsic properties of the material. intertek.comfilab.fr
Research has shown that DSC can be used to analyze the raw materials and identify key thermal processes. For instance, a study on Catalpa fruit pericarp revealed two main thermal processes occurring between 240-320 °C and 400-500 °C. researchgate.net By establishing a DSC fingerprint (DSC-FP) from multiple batches, the enthalpy values can be calculated and used as a parameter for quality evaluation. researchgate.net This approach, particularly when fused with other analytical techniques like Fourier Transform Infrared (FTIR) and Ultraviolet (UV) spectroscopy, provides a more comprehensive and reliable assessment of the herbal material's quality, preventing errors that might arise from a single analytical method. researchgate.net
The application of DSC in quality control is part of a broader strategy to ensure the consistency of traditional Chinese medicines (TCMs). researchgate.net By creating these thermal fingerprints, it is possible to compare different batches of raw materials and ensure they meet established quality standards. sgs-institut-fresenius.de
Electrochemical Methods for Antioxidant Activity Assessment (e.g., Square Wave Voltammetry)
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional spectrophotometric assays for evaluating the antioxidant activity of natural compounds like this compound. mdpi.compreprints.org Among these, square wave voltammetry (SWV) has been effectively utilized to study the electrochemical behavior and antioxidant properties of this compound. nih.gov
In a comparative study, the antioxidant activity of this compound was evaluated alongside other compounds. nih.gov Using a carbon paste electrode, the oxidative signals, optimal frequencies, and appropriate pH conditions in an acetate (B1210297) buffer were determined. nih.gov The research established a detection limit for this compound at 10 ng/ml using SWV. nih.govchemfaces.com
However, when compared to other compounds like pomiferin (B1679039) and isopomiferin (B1259345) using both electrochemical methods and a 2,2-diphenyl-1-picrylhydrazyl (DPPH) spectrometric test, this compound exhibited lower antioxidant activity. nih.govchemfaces.com In fact, its activity was undetectable in the DPPH assay. nih.govchemfaces.com Further investigation into the protective effects on DNA exposed to oxygen radicals showed that while other compounds offered significant protection, this compound had a reduced protective effect. nih.govchemfaces.com
Despite showing lower activity in these specific tests, electrochemical methods like SWV remain valuable for providing insights into the antioxidant profile of this compound. vliz.be These techniques can be used to optimize extraction processes and serve as a rapid screening tool for antioxidant capacity. vliz.beresearchgate.net
Development of Analytical Methods for this compound in Biological Matrices for Pre-clinical Studies
The development of reliable analytical methods for quantifying this compound in biological matrices is fundamental for pre-clinical research, including pharmacokinetic and bioavailability studies. pirogov-university.comnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have emerged as the primary techniques for this purpose due to their high sensitivity, selectivity, and robustness. bioanalysis-zone.comresearchgate.net
A sensitive and reliable LC-MS method has been developed for the quantitative determination of this compound in rat plasma. tandfonline.comtandfonline.com This method typically involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. tandfonline.comresearchgate.net
One validated method utilized a mobile phase of methanol-acetonitrile-ammonium formate and achieved a limit of quantification (LOQ) of 0.05 µg/mL from a 100 µL plasma sample. tandfonline.comtandfonline.com The standard curve for this assay was linear over a concentration range of 0.05–10 µg/mL. tandfonline.com Stability is a critical factor in bioanalysis, and studies have shown that this compound is stable in aqueous solutions across a wide pH range (2 to 13) for up to 24 hours at 37°C. tandfonline.comtandfonline.com It also demonstrates relative stability in rat whole blood and plasma, as well as human plasma and liver microsomes, for up to 3 hours under the same temperature conditions. tandfonline.comtandfonline.com
The development of such methods is crucial for understanding the behavior of this compound in a biological system. These validated assays are then applied to pharmacokinetic studies, for example, after intravenous administration to rats, to determine key parameters of its absorption, distribution, metabolism, and excretion. tandfonline.comtandfonline.com The ability to accurately measure this compound concentrations in biological fluids is a prerequisite for advancing the compound through the pre-clinical development pipeline. nih.gov
LC-MS Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Column | XTerra C18 | tandfonline.com |
| Mobile Phase | Methanol-acetonitrile-ammonium formate (10 mM, pH 4.5) (30:5:65, v/v) | tandfonline.com |
| Flow Rate | 0.4 mL/min | tandfonline.com |
| Elution Time | 3.8 min | tandfonline.com |
| Linear Range | 0.05–10 µg/mL | tandfonline.com |
| Limit of Quantification (LOQ) | 0.05 µg/mL | tandfonline.comtandfonline.com |
Applications in Quality Control and Standardization of Herbal Preparations Containing this compound
The quality control and standardization of herbal preparations are essential to ensure their safety, efficacy, and batch-to-batch consistency. neliti.comtexilajournal.com For herbal products containing this compound, analytical methods play a pivotal role in this process by identifying and quantifying this and other marker compounds. who.intresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control of herbal medicines due to its ability to separate, identify, and quantify individual chemical constituents. nih.govopenrepository.com In the case of Catalpa fruit, HPLC has been used to establish chemical fingerprints and quantify the content of key compounds, including this compound and p-hydroxybenzoic acid. researchgate.net
These analytical approaches, often combined with chemometric methods like hierarchical clustering analysis, provide a robust framework for the quality evaluation of herbal preparations. researchgate.net They allow for the systematic analysis of samples from different sources, ensuring they meet predefined quality standards. researchgate.netslideshare.net The establishment of such comprehensive quality control protocols, which may also include techniques like Thin Layer Chromatography (TLC) for initial screening, is crucial for the rational use and regulatory acceptance of herbal medicines containing this compound. texilajournal.comopenrepository.com
Pharmacological Mechanisms of Action of Catalposide in in Vitro and Animal Models
Anti-inflammatory and Immunomodulatory Pathways
Catalposide, an iridoid glycoside, demonstrates significant anti-inflammatory and immunomodulatory properties through its influence on various signaling pathways in in vitro and animal models. Its mechanisms of action primarily involve the inhibition of key inflammatory mediators and the modulation of cellular responses to inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 cells)
This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. e3s-conferences.org This inhibitory effect is a key indicator of its anti-inflammatory potential, as excessive NO production is a hallmark of the inflammatory response. The inhibition of NO production by this compound occurs in a dose-dependent manner. e3s-conferences.org While specific IC50 values (the concentration required to inhibit 50% of the response) for this compound are not consistently reported across all studies, the collective evidence points to its potent ability to reduce NO levels in activated macrophages. e3s-conferences.orgmedchemexpress.com For example, one study noted that related iridoid glycosides could inhibit NO production with varying potencies. mdpi.com The process of NO inhibition is often assessed using the Griess reaction, which measures nitrite, a stable and soluble breakdown product of NO, in the cell culture medium. mdpi.comnih.govnih.gov
Table 1: Effect of Various Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Unnamed Compound | 25 µg/mL | 37.9% | unair.ac.id |
| Unnamed Compound | 50 µg/mL | 52.14% | unair.ac.id |
| Unnamed Compound | 100 µg/mL | 55.44% | unair.ac.id |
| Andrographolide | 10 µM | 12.0 ± 1.7% | thermofisher.com |
| Andrographolide | 30 µM | 84.3 ± 0.9% | thermofisher.com |
| Andrographolide | 50 µM | 92.1 ± 1.3% | thermofisher.com |
| Magnolia sieboldii Extract | 25 µg/mL | 16.6% | frontiersin.org |
| Magnolia sieboldii Extract | 50 µg/mL | 66.1% | frontiersin.org |
This table presents data for other anti-inflammatory compounds to illustrate typical dose-dependent inhibition of NO production, as specific percentage inhibition data for this compound was not available in the search results.
Suppression of Inducible Nitric Oxide Synthase (iNOS) Gene and Protein Expression
The reduction in NO production by this compound is directly linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. e3s-conferences.org Research using RT-PCR and Western blot analyses has demonstrated that this compound effectively downregulates both the gene (mRNA) and protein expression of iNOS in LPS-stimulated RAW 264.7 macrophages. e3s-conferences.orgresearchgate.net The suppression of iNOS expression is a critical upstream regulatory point in controlling inflammatory responses. d-nb.infonih.gov By inhibiting the synthesis of the iNOS enzyme, this compound effectively curtails the excessive production of NO that contributes to inflammation and tissue damage. thermofisher.comnih.gov Densitometry analysis of Western blots is a common method used to quantify the reduction in iNOS protein levels. researchgate.netresearchgate.net
Attenuation of Nuclear Factor-kappaB (NF-κB) Activation and Nuclear Translocation of p65 Subunit
A central mechanism underlying the anti-inflammatory effects of this compound is its ability to interfere with the Nuclear Factor-kappaB (NF-κB) signaling pathway. medchemexpress.comresearchgate.net NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by agents like LPS, IκB is degraded, allowing the NF-κB dimer, typically composed of p50 and p65 subunits, to translocate into the nucleus and initiate gene transcription. d-nb.infomdpi.com
This compound has been found to inhibit the activation of NF-κB and, specifically, the nuclear translocation of the p65 subunit in LPS-activated RAW 264.7 cells. e3s-conferences.orgmedchemexpress.com This inhibitory action prevents the transcription of NF-κB target genes, thereby blocking a major inflammatory cascade. The inhibition of p65 nuclear translocation can be visualized and quantified using techniques such as immunofluorescence microscopy and Western blotting of nuclear extracts. frontiersin.orgmdpi.com
Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Consistent with its inhibition of the NF-κB pathway, this compound effectively downregulates the production of key pro-inflammatory cytokines. researchgate.netmedchemexpress.com Studies have shown that this compound inhibits the production and gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. mdpi.com These cytokines are crucial mediators of the inflammatory response, and their overproduction is implicated in a variety of inflammatory diseases. mdpi.comresearchgate.net The inhibitory effect of this compound on these cytokines is dose-dependent, with concentrations in the nanogram per milliliter range being effective. medchemexpress.com The levels of these cytokines are typically measured in cell culture supernatants using enzyme-linked immunosorbent assay (ELISA). mdpi.com
Table 2: Effect of Catalpalactone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Catalpalactone Concentration (µM) | Concentration (pg/mL) | Reference |
| IL-6 | 0 (LPS only) | ~1600 | mdpi.com |
| 5 | ~1200 | mdpi.com | |
| 10 | ~1000 | mdpi.com | |
| 30 | ~600 | mdpi.com | |
| 50 | ~400 | mdpi.com | |
| TNF-α | 0 (LPS only) | ~140 | mdpi.com |
| 5 | ~100 | mdpi.com | |
| 10 | ~80 | mdpi.com | |
| 30 | ~50 | mdpi.com | |
| 50 | ~30 | mdpi.com |
This table shows data for catalpalactone, a related compound from Catalpa ovata, to illustrate the dose-dependent inhibition of pro-inflammatory cytokines, as a specific data table for this compound was not available in the search results.
Interference with Lipopolysaccharide (LPS) Binding to CD14
A significant upstream mechanism for the anti-inflammatory action of this compound is its ability to interfere with the initial recognition of LPS by immune cells. e3s-conferences.org The inflammatory cascade in response to Gram-negative bacteria is often initiated by the binding of LPS to the CD14 receptor on the surface of macrophages, a process facilitated by LPS-binding protein (LBP). scielo.bragriculturejournals.cz This binding leads to the activation of the Toll-like receptor 4 (TLR4) complex, triggering downstream signaling pathways, including NF-κB activation. nih.govresearchgate.net
Flow cytometric analysis has revealed that this compound can suppress the binding of fluorescein (B123965) isothiocyanate (FITC)-conjugated LPS to the CD14 receptor on the surface of RAW 264.7 cells. e3s-conferences.org By hindering this initial interaction, this compound can effectively block the entire downstream inflammatory cascade, which likely contributes to its inhibitory effects on cytokine production and NF-κB activation. nih.gov
Antioxidant and Cellular Cytoprotective Effects
Despite the ambiguity of its direct radical-scavenging ability, there is strong evidence for the cellular cytoprotective effects of this compound, which are primarily mediated through an indirect antioxidant mechanism involving the induction of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a stress-responsive enzyme that plays a crucial protective role against oxidative injury. nih.govmdpi.comjcpjournal.orgmdpi.com
In neuronal cell lines (Neuro 2A), treatment with this compound leads to a dose- and time-dependent increase in both HO-1 protein expression and activity. nih.gov This induction of HO-1 was shown to be responsible for protecting the cells from hydrogen peroxide-induced cell death. nih.gov The protective effect was reversed when an HO-1 inhibitor, zinc protoporphyrin IX (ZnPP IX), was used, confirming the central role of HO-1 in this compound's cytoprotective action. nih.gov The byproducts of HO-1's enzymatic activity, which include carbon monoxide (CO) and biliverdin (B22007) (which is converted to the potent antioxidant bilirubin), are thought to mediate these protective effects. nih.govmdpi.com Therefore, while this compound may not be a potent direct scavenger of free radicals, it enhances the cell's own antioxidant defenses by upregulating the HO-1 system, thereby providing significant cytoprotection against oxidative stress. nih.govmdpi.com
Potent Induction of Heme Oxygenase-1 (HO-1) and Subsequent Cytoprotection Against Oxidative Damage
This compound has been identified as a potent inducer of heme oxygenase-1 (HO-1), an essential stress-responsive enzyme with significant cytoprotective functions. chemfaces.comnih.gov HO-1 is a key player in the cellular defense against oxidative stress and inflammation. mdpi.complos.org The induction of HO-1 by this compound is directly linked to its ability to protect cells from oxidative damage. nih.gov This protective mechanism is crucial, as oxidative stress is a contributing factor to a variety of pathological conditions. plos.orgnih.gov
Protective Effects Against Hydrogen Peroxide-Induced Cell Death in Neuronal Cell Lines
Hydrogen peroxide (H₂O₂) is a well-known reactive oxygen species that can induce oxidative stress and lead to cell death, particularly in neuronal cells. nih.govmdpi.com Research has demonstrated that this compound can effectively protect neuronal cell lines, such as Neuro 2A cells, from cytotoxicity induced by hydrogen peroxide. nih.gov This neuroprotective effect is mediated through the induction of heme oxygenase-1 (HO-1). nih.gov
When neuronal cells are pre-treated with this compound, they show increased resistance to the damaging effects of hydrogen peroxide. nih.gov The viability of cells exposed to H₂O₂ is significantly higher in the presence of this compound. nih.govbiomolther.org This protective action was nullified when an inhibitor of HO-1, zinc protoporphyrin IX (ZnPP IX), was used, indicating that the HO-1 pathway is the primary mechanism for this compound's neuroprotection against oxidative stress. nih.gov Further investigations have also pointed to the involvement of carbon monoxide, a product of the HO-1 reaction, in the observed cytoprotective effects. nih.gov
Evaluation of Direct Antioxidant Activity (e.g., DPPH Scavenging Assay)
The direct antioxidant capacity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.comscielo.org.mxnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. medcraveonline.commdpi.com The reduction of the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically. medcraveonline.comnih.gov
Regulation of Lipid Metabolism and Associated Pathways
Identification as a Natural Agonistic Ligand of Peroxisome Proliferator-Activated Receptor-alpha (PPARα)
This compound has been identified as a novel, natural agonistic ligand for the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govosti.govbiocrick.com PPARα is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid metabolism, particularly cellular lipid uptake and oxidation. nih.govmdpi.com The identification of this compound as a PPARα agonist came from activity screening of a large number of natural plant and seaweed extracts using a reporter gene assay. nih.gov
Further biophysical analysis using time-resolved fluorescence resonance energy transfer confirmed that this compound directly interacts with the ligand-binding domain of PPARα. nih.gov This direct binding and activation of PPARα by this compound positions it as a potential modulator of lipid homeostasis, which is often dysregulated in metabolic disorders like hypertriglyceridemia and hepatic steatosis. nih.govmdpi.com
Modulation of Lipid Metabolism Gene Expression in Hepatocytes
As a PPARα agonist, this compound has been shown to modulate the expression of genes involved in lipid metabolism within hepatocytes. chemfaces.comnih.gov In cultured liver cells, stimulation with this compound leads to significant changes in the genetic transcription profile related to lipid handling. nih.gov
Specifically, quantitative PCR analysis revealed an upregulation of genes associated with fatty acid oxidation and high-density lipoprotein (HDL) metabolism. nih.gov Conversely, the expression of genes related to the synthesis of fatty acids was suppressed. nih.gov One of the key genes upregulated by this compound is the fatty acid transporter protein-4, which showed a 19% increase compared to the control. nih.gov This modulation of gene expression underlies the compound's ability to influence lipid levels within the cells.
Reduction of Cellular Triglyceride Concentrations and Enhancement of Fatty Acid Uptake
The activation of PPARα and subsequent modulation of gene expression by this compound translate into tangible effects on cellular lipid content. In cultured hepatocytes, treatment with this compound resulted in a significant 21% reduction in cellular triglyceride concentrations. nih.govosti.gov At the same time, the cellular uptake of fatty acids was markedly increased by 70%. nih.govosti.gov
This dual action—decreasing triglyceride stores while enhancing the uptake of fatty acids (presumably for oxidation)—highlights the potential of this compound to address the cellular imbalances that lead to conditions like fatty liver. nih.govwjgnet.comfrontiersin.org The enhanced uptake is, at least in part, attributable to the increased expression of fatty acid transporter proteins. nih.gov
Interactive Data Table: Effects of this compound on Hepatocyte Lipid Metabolism
| Parameter | Effect of this compound | Percentage Change | Reference |
| Cellular Triglyceride Concentration | Reduction | 21% | nih.gov |
| Cellular Fatty Acid Uptake | Increase | 70% | nih.gov |
| Fatty Acid Transporter Protein-4 Expression | Upregulation | 19% | nih.gov |
Upregulation of Fatty Acid Transporter Protein-4 (FATP4) Expression
This compound has been identified as a novel natural agonist for peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that governs the expression of genes involved in cellular lipid uptake and oxidation. nih.gov In studies involving cultured hepatocytes, stimulation with this compound led to a significant increase in the cellular uptake of fatty acids by 70%. nih.govosti.gov Quantitative PCR analysis revealed that this enhanced uptake is attributable to the upregulation of Fatty Acid Transporter Protein-4 (FATP4). nih.govosti.gov Specifically, this compound treatment resulted in a 19% increase in FATP4 expression compared to control cells. nih.govosti.gov This upregulation of FATP4 is a key mechanism through which this compound facilitates the transport of fatty acids into liver cells, thereby influencing lipid metabolism. nih.gov
Differential Regulation of Genes Related to Fatty Acid Oxidation, High-Density Lipoprotein Metabolism, and Fatty Acid Synthesis
The agonistic activity of this compound on PPARα extends to the differential regulation of a suite of genes central to lipid homeostasis. nih.gov Research has demonstrated that in hepatocytes treated with this compound, there is a clear upregulation of genes associated with fatty acid oxidation. nih.govosti.gov This suggests an increased capacity for the breakdown of fatty acids for energy production. Concurrently, this compound treatment also upregulates genes related to the metabolism of high-density lipoprotein (HDL), often referred to as "good cholesterol". nih.govosti.gov
In contrast, this compound exerts a suppressive effect on genes involved in fatty acid synthesis. nih.govosti.gov This dual action—promoting fatty acid breakdown and HDL metabolism while inhibiting fatty acid production—positions this compound as a modulator of lipid metabolism. By activating PPARα, this compound orchestrates a genetic reprogramming in hepatocytes that favors a hypolipidemic state. nih.gov
Investigation of Antitumor and Apoptotic Activities in Cell Models
Induction of Apoptotic Cell Death (e.g., in leukemia THP-1 cells)
This compound has demonstrated pro-apoptotic effects in cancer cell models. In studies using human leukemia THP-1 cells, this compound was shown to induce apoptotic cell death. mdpi.com The induction of apoptosis is a critical mechanism for eliminating abnormal or cancerous cells. mdpi.com Treatment with this compound led to an increased percentage of early apoptotic cells, indicating its potential as an agent that can trigger programmed cell death in leukemia. mdpi.com
Involvement of p38 MAPK Signaling Pathway in Apoptotic Processes
The apoptotic activity of this compound in THP-1 cells is mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Research has shown that treatment with this compound significantly increases the expression of the p38 protein. mdpi.com The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and can lead to apoptosis. mdpi.comatlasgeneticsoncology.org The activation of this pathway by this compound is a crucial step in initiating the apoptotic program in these cancer cells. mdpi.com
Alterations in Mitochondrial Membrane Potential and Regulation of Apoptotic Proteins (e.g., Bax, Bcl-2)
A key event in the apoptotic process induced by this compound involves the mitochondria. Treatment of THP-1 cells with this compound leads to the depolarization of the mitochondrial membrane. mdpi.com This change in mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis. plos.orgnih.gov Furthermore, this compound modulates the expression of key apoptotic regulatory proteins from the Bcl-2 family. mdpi.com Specifically, this compound treatment increases the expression of the pro-apoptotic protein Bax at both the mRNA and protein levels. mdpi.com The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are crucial regulators of mitochondrial-mediated apoptosis. plos.orgnih.govfrontiersin.org An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it promotes the permeabilization of the outer mitochondrial membrane. mdpi.complos.org
Induction of Cell Cycle Arrest (e.g., G0/G1 phase)
In addition to inducing apoptosis, this compound also affects the cell cycle of cancer cells. Studies have observed that treatment with this compound results in an increased number of THP-1 cells in the G0/G1 phase of the cell cycle. mdpi.com This indicates that this compound can induce cell cycle arrest, preventing cells from progressing to the S phase (DNA synthesis) and subsequent mitosis. mdpi.commdpi.comfrontiersin.org The arrest of the cell cycle at the G0/G1 checkpoint is a common mechanism for anti-proliferative agents to halt the growth of cancer cells. mdpi.combiomolther.org This effect on the cell cycle, coupled with the induction of apoptosis, underscores the antitumor potential of this compound. mdpi.com
Data Tables
Table 1: Effect of this compound on Lipid Metabolism Gene Expression in Hepatocytes
| Gene/Protein | Effect of this compound Treatment | Finding | Source |
| Fatty Acid Transporter Protein-4 (FATP4) | Upregulation | +19% vs. control | nih.govosti.gov |
| Cellular Fatty Acid Uptake | Increase | +70% | nih.govosti.gov |
| Cellular Triglyceride Concentration | Reduction | -21% | nih.govosti.gov |
| Genes for Fatty Acid Oxidation | Upregulation | Expression Increased | nih.govosti.gov |
| Genes for HDL Metabolism | Upregulation | Expression Increased | nih.govosti.gov |
| Genes for Fatty Acid Synthesis | Suppression | Expression Suppressed | nih.govosti.gov |
Table 2: Apoptotic and Cell Cycle Effects of this compound on THP-1 Leukemia Cells
| Parameter | Effect of this compound Treatment | Observation | Source |
| Apoptosis | Induction | Increased percentage of early apoptotic cells | mdpi.com |
| p38 MAPK Protein | Upregulation | Significantly increased protein expression | mdpi.com |
| Mitochondrial Membrane Potential | Alteration | Depolarization of the mitochondrial membrane | mdpi.com |
| Bax (pro-apoptotic protein) | Upregulation | Increased mRNA and protein expression | mdpi.com |
| Cell Cycle | Arrest | Increased number of cells in the G0/G1 phase | mdpi.com |
Evaluation of Cytostatic versus Cytotoxic Effects on Various Cancer Cell Lines (e.g., Hep-2, RD, L-20B)
This compound, an iridoid glycoside, has been investigated for its effects on the proliferation of various cancer cell lines. Research distinguishes between two primary effects: cytostatic, which involves the inhibition of cell growth, and cytotoxic, which results in cell death. In vitro studies on specific cancer cell lines have demonstrated that this compound primarily exhibits cytostatic properties.
Investigations involving several iridoid glucosides isolated from Veronica species revealed that their impact on cancer cells can be either cytostatic or cytotoxic, depending on the specific chemical structure and the cancer cell type. researchgate.netnih.gov In these studies, this compound, along with compounds like acetylcatalpol, aquaticosides B and C, and verproside (B192646), demonstrated cytostatic activity against Hep-2 (human epidermoid carcinoma) cell lines at a concentration of 100 µg/mL. mdpi.com In contrast, other iridoids such as verminoside (B1160459) and amphicoside were found to be cytotoxic to the same cell line. researchgate.netnih.govmdpi.com
The cytotoxic activity of these compounds was determined against Hep-2, RD (human rhabdomyosarcoma), and L-20B (transgenic murine L-cells) cancer cell lines. researchgate.netnih.gov While some iridoids showed significant cytotoxicity, this compound was consistently grouped with those that have a growth-inhibiting, rather than cell-killing, effect. researchgate.netnih.gov For instance, verminoside displayed notable toxic effects against RD and L20B cell lines with IC₅₀ values of 70 µM and 103 µM, respectively, whereas this compound's effect was characterized as cytostatic. mdpi.com This suggests a biphasic effect for iridoid glucosides on cancer cells, with this compound falling into the cytostatic category. researchgate.netnih.gov
Table 1: In Vitro Effects of this compound and Related Iridoids on Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration/IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | Hep-2 | Cytostatic | 100 µg/mL | mdpi.com |
| This compound | Hep-2, RD, L-20B | Cytostatic | Not specified | researchgate.netnih.gov |
| Acetylcatalpol | Hep-2 | Cytostatic | 100 µg/mL | mdpi.com |
| Verproside | Hep-2, RD, L-20B | Cytostatic | Not specified | researchgate.nettandfonline.com |
| Verminoside | Hep-2 | Cytotoxic | IC₅₀ = 128 µM | mdpi.com |
| Verminoside | RD | Cytotoxic | IC₅₀ = 70 µM | mdpi.com |
| Verminoside | L-20B | Cytotoxic | IC₅₀ = 103 µM | mdpi.com |
| Amphicoside | Hep-2 | Cytotoxic | IC₅₀ = 340 µM | mdpi.com |
Other Reported Biological Activities (e.g., Antinociceptive, Hepatoprotective, Antimicrobial)
Beyond its cytostatic effects, this compound has been credited with a range of other biological activities, including antinociceptive, hepatoprotective, and antimicrobial properties. mdpi.comnih.gov
Antinociceptive Activity: Studies have identified this compound as possessing potent antinociceptive (pain-relieving) properties. In a bioassay-guided fractionation of extracts from Veronica anagallis-aquatica, this compound was one of the active compounds isolated. nih.govresearchgate.net Animal models investigating p-benzoquinone-induced writhing in mice demonstrated that this compound exhibited significant antinociceptive effects without inducing acute toxicity or gastric damage. nih.govresearchgate.net This suggests that this compound may act as both a central and peripheral analgesic. semanticscholar.org
Hepatoprotective Activity: this compound has shown significant potential in protecting the liver from damage (hepatoprotection). mdpi.comnih.gov Its mechanism is partly attributed to its ability to induce heme oxygenase-1 (HO-1), an enzyme that plays a critical role in cytoprotection against oxidative stress. mdpi.com In studies using BRL-3A rat liver cells, this compound was able to reverse the low cell viability caused by acetaminophen (B1664979) (APAP)-induced toxicity. nih.gov The underlying mechanism involves the activation of the Nrf2 pathway. Molecular docking studies have shown that this compound has a strong affinity for the Keap1 Kelch domain, which leads to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes like HO-1 and NQO-1. nih.gov This antioxidant response helps mitigate liver injury. nih.gov
Antimicrobial Activity: this compound is also reported to possess antimicrobial properties. mdpi.com While detailed studies specifying its minimum inhibitory concentration (MIC) against a wide range of bacterial or fungal strains are not extensively detailed in the provided context, its classification as an antimicrobial agent is noted in broader reviews of its biological profile. mdpi.comnih.gov Natural compounds, including iridoids, are increasingly being explored for their potential to combat pathogenic microorganisms. nih.govnih.gov
Table 2: Summary of Other Biological Activities of this compound
| Biological Activity | Model/Assay | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Antinociceptive | p-Benzoquinone-induced writhing in mice | Potent activity without acute toxicity or gastric damage. | Not fully specified, likely central and peripheral action. | nih.govresearchgate.net |
| Hepatoprotective | Acetaminophen (APAP)-induced injury in BRL-3A cells | Reversed low cell viability caused by APAP. | Induction of HO-1; activation of the p62-Keap1-Nrf2 antioxidant pathway. | mdpi.comnih.gov |
| Antimicrobial | General citation | Reported to have antimicrobial properties. | Not specified. | mdpi.comnih.gov |
Enzyme Inhibition Properties (e.g., α-glucosidase inhibitory activity)
This compound's biological activities extend to the inhibition of specific enzymes. One of the notable properties in this regard is its potential to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.gov
While numerous plant-derived compounds, such as flavonoids and other phenolics, have been studied for their α-glucosidase inhibitory effects, specific IC₅₀ values for this compound are not always detailed in comparative screenings. nih.govcellbiopharm.comms-editions.cl For context, the standard drug acarbose (B1664774) has a reported IC₅₀ value of 117.20 µg/mL in some studies and 823 µg/mL in others, highlighting variability in assay conditions. nih.govcellbiopharm.com Many plant extracts show more potent inhibition than acarbose. nih.govms-editions.cl Although a precise IC₅₀ value for this compound is not provided in the search results, its inclusion in classes of compounds with known enzyme-inhibiting activities suggests it is a target for further investigation in this area.
Table 3: Comparative α-Glucosidase Inhibitory Activities
| Compound/Extract | Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Acarbose (Control) | Drug | 117.20 | nih.gov |
| Acarbose (Control) | Drug | 823 | cellbiopharm.com |
| Quercetin | Flavonoid | 65.52 | cellbiopharm.com |
| Gallic Acid | Phenolic Acid | 220.12 | cellbiopharm.com |
| Rutin | Flavonoid | 224.55 | cellbiopharm.com |
| Myrcia hatschbachii (Crude Extract) | Plant Extract | 3.21 | ms-editions.cl |
| Myrcia hatschbachii (Ethyl Acetate (B1210297) Fraction) | Plant Extract | 1.14 | ms-editions.cl |
Metabolic Pathways and Transporter Interactions of Catalposide in Pre Clinical Models
In Vitro Metabolic Profiling in Human and Animal Biological Preparations
Metabolism in Human Hepatocytes, Liver S9 Fractions, and Intestinal Microsomes
In vitro investigations have demonstrated that catalposide undergoes metabolism when incubated with human hepatocytes, liver S9 fractions, and intestinal microsomes. nih.govnih.govmdpi.com The liver S9 fraction, containing both microsomal and cytosolic enzymes, and intestinal microsomes, rich in certain metabolic enzymes, are key systems for studying the biotransformation of xenobiotics. thermofisher.com The use of these preparations has allowed for the identification of the primary metabolic pathways of this compound. nih.govmdpi.com
Studies have shown that this compound is converted into several metabolites within these in vitro systems. nih.govnih.govmdpi.com The metabolic reactions observed include sulfation, glucuronidation, and hydrolysis, indicating the involvement of multiple enzyme families in its biotransformation. nih.govmdpi.com The formation of these metabolites was confirmed through liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis. mdpi.comresearchgate.net
Identification and Characterization of this compound Metabolites (e.g., this compound Sulfate (B86663), 4-Hydroxybenzoic Acid, 4-Hydroxybenzoic Acid Glucuronide, this compound Glucuronide)
The in vitro metabolism of this compound leads to the formation of four primary metabolites, which have been identified and characterized. nih.govnih.govmdpi.com These metabolites are designated as M1, M2, M3, and M4. nih.gov
This compound sulfate (M1): This metabolite is a product of the sulfation of this compound. nih.govmdpi.com
4-Hydroxybenzoic acid (M2): This metabolite results from the hydrolysis of this compound. nih.govmdpi.com
4-Hydroxybenzoic acid glucuronide (M3): This is a secondary metabolite, formed through the glucuronidation of 4-hydroxybenzoic acid (M2). nih.govmdpi.com
This compound glucuronide (M4): This metabolite is the result of direct glucuronidation of the parent compound, this compound. nih.govmdpi.com
The generation of these metabolites highlights the key metabolic pathways for this compound in humans. mdpi.com A study in rats also identified numerous catalpol (B1668604) metabolites, suggesting various biotransformation reactions including deglycosylation, hydroxylation, and glucuronidation. nih.gov
Characterization of Key Metabolizing Enzymes
Sulfotransferases (SULTs) Involved in this compound Sulfation (e.g., SULT1A1, SULT1C4, SULT1E1)
The formation of this compound sulfate (M1) is catalyzed by cytosolic sulfotransferases (SULTs). nih.govresearchgate.net Specific human SULT isoforms have been identified as being responsible for this biotransformation.
Research has shown that SULT1A1, SULT1C4, and SULT1E1 are the primary enzymes involved in the sulfation of this compound. nih.gov Kinetic studies have been performed to understand the efficiency of these enzymes in catalyzing this reaction. researchgate.net The involvement of polymorphic enzymes like SULT1A1 suggests potential for inter-individual variability in this compound metabolism. nih.gov
UDP-Glucuronosyltransferases (UGTs) Involved in Glucuronidation (e.g., UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT1A4)
Glucuronidation is another major metabolic pathway for this compound and its primary metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate glucuronic acid to various substrates. frontiersin.orgmdpi.com
The direct glucuronidation of this compound to form this compound glucuronide (M4) is primarily mediated by gastrointestinal-specific UGTs, namely UGT1A8 and UGT1A10. nih.gov Interestingly, the formation of M4 was not observed in human liver preparations, highlighting the importance of extrahepatic metabolism for this pathway. nih.govdntb.gov.ua
The secondary metabolite, 4-hydroxybenzoic acid (M2), undergoes further metabolism via glucuronidation to form 4-hydroxybenzoic acid glucuronide (M3). nih.gov The key enzymes responsible for this reaction are UGT1A6 and UGT1A9. nih.govdntb.gov.ua While other UGTs like UGT1A4 and UGT2B7 have been mentioned in the context of drug metabolism, their specific role in this compound glucuronidation is less defined in the provided context. researchgate.net
Carboxylesterases (CESs) Involved in Hydrolysis (e.g., CES1, CES2)
The hydrolysis of this compound to 4-hydroxybenzoic acid (M2) is a critical step in its metabolism, catalyzed by carboxylesterases (CESs). nih.gov CESs are a group of enzymes that hydrolyze ester-containing compounds. mdpi.comamericanpharmaceuticalreview.com
Both CES1 and CES2 have been shown to catalyze the hydrolysis of this compound. nih.govdntb.gov.ua Research indicates that CES2, which is the predominant CES in the intestine, is more active in this hydrolysis compared to the hepato-predominant CES1. nih.govresearchgate.net This suggests a significant role for intestinal metabolism in the initial breakdown of this compound. nih.gov
Table of Research Findings on this compound Metabolism
| Metabolic Pathway | Metabolite(s) Formed | Key Enzymes Involved | Biological Preparation |
|---|---|---|---|
| Sulfation | This compound Sulfate (M1) | SULT1A1, SULT1C4, SULT1E1 | Human Liver S9, Human Hepatocytes |
| Glucuronidation | This compound Glucuronide (M4) | UGT1A8, UGT1A10 | Human Intestinal Microsomes |
| 4-Hydroxybenzoic Acid Glucuronide (M3) | UGT1A6, UGT1A9 | Human Hepatocytes, Liver S9, Intestinal Microsomes | |
| Hydrolysis | 4-Hydroxybenzoic Acid (M2) | CES1, CES2 | Human Liver S9, Human Intestinal Microsomes |
Investigation of Non-Cytochrome P450 (CYP)-Mediated Metabolism
Initial studies in rats indicated that this compound is extensively metabolized, which was suggested by its short half-life of 19.3 ± 9.5 minutes, high systemic clearance at 96.7 ± 44.1 mL/min/kg, and low urinary excretion of the parent compound (9.9 ± 4.1% of the administered dose) following intravenous administration. nih.govmdpi-res.com Despite this, this compound remained stable after a one-hour incubation with rat liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzyme activity. nih.govmdpi-res.com This finding strongly suggested that the metabolism of this compound proceeds through non-CYP-mediated pathways. nih.govmdpi-res.com
Further investigations using human liver and intestinal preparations have elucidated the specific non-CYP enzymes involved in this compound metabolism. nih.govmdpi.comnih.gov These in vitro studies revealed that this compound is metabolized into four main metabolites: this compound sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4). nih.govmdpi.comnih.gov The formation of these metabolites is catalyzed by several non-CYP enzyme families, including sulfotransferases (SULTs), carboxylesterases (CESs), and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.comnih.govnih.gov
The metabolic pathways identified are:
Sulfation: The formation of this compound sulfate (M1) from this compound is catalyzed by several SULT isoforms, specifically SULT1A11, SULT1A12, SULT1C4, and SULT1E1. nih.govmdpi.comnih.gov SULT1A1 is a major isoform in the liver, while SULT1C4 and SULT1E1 are present in both hepatic and extrahepatic tissues, indicating that this compound sulfation can occur in various parts of the body. nih.gov
Hydrolysis: Carboxylesterases, specifically CES1 and CES2, are responsible for the hydrolysis of this compound to produce 4-hydroxybenzoic acid (M2). nih.govmdpi.comnih.gov
Glucuronidation: There are two distinct glucuronidation pathways. This compound itself is converted to this compound glucuronide (M4) by UGT1A8 and UGT1A10, which are primarily found in the gastrointestinal tract. nih.govmdpi-res.commdpi.comnih.gov This suggests that glucuronidation of the parent compound is specific to the gut. The hydrolytic metabolite, 4-hydroxybenzoic acid (M2), is further metabolized to 4-hydroxybenzoic acid glucuronide (M3) by UGT1A6 and UGT1A9. nih.govmdpi.comnih.gov
These findings confirm that this compound metabolism is heavily reliant on non-CYP enzymes, particularly SULTs, CESs, and UGTs. nih.govmdpi.comnih.govnih.gov The involvement of multiple enzyme isoforms, some of which are known to have genetic polymorphisms, suggests that there could be significant inter-individual variability in the pharmacokinetics of this compound. nih.govmdpi.comnih.gov
Interactions with Drug Transporters
In vitro studies using human embryonic kidney (HEK293) cells engineered to overexpress specific transporters have demonstrated that this compound is a significant substrate for the Organic Anion Transporter 3 (OAT3). nih.govnih.gov The uptake of this compound in cells overexpressing OAT3 was dramatically increased by 319-fold compared to control cells that did not express the transporter. nih.govnih.gov This enhanced uptake was significantly diminished in the presence of known OAT3 inhibitors such as probenecid, furosemide, and cimetidine, confirming the specific interaction. nih.govnih.govresearchgate.net
The interaction between this compound and OAT3 was found to be concentration-dependent. nih.govnih.gov Kinetic analysis of this transport process yielded a Michaelis constant (Km) of 41.5 μM and a maximum uptake rate (Vmax) of 46.2 pmol/minute. nih.govnih.gov The intrinsic clearance (CLint), calculated as Vmax/Km, was determined to be 1.11 μL/minute, indicating efficient transport by OAT3. nih.govnih.gov These findings establish OAT3 as a major transporter involved in the disposition of this compound. nih.govnih.gov
This compound has also been identified as a substrate for Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3. nih.govnih.gov In HEK293 cells overexpressing these transporters, the uptake of this compound was increased by 13.6-fold for OATP1B1 and 9.3-fold for OATP1B3 compared to control cells. nih.govnih.gov This increased uptake was effectively blocked by established inhibitors of OATP1B1 and OATP1B3, including cyclosporin (B1163) A, gemfibrozil, and rifampin. nih.govnih.govresearchgate.net
The transport of this compound by OATP1B1 and OATP1B3 was also shown to be concentration-dependent. nih.govnih.gov For OATP1B1, the kinetic parameters were determined to be a Km of 220.5 μM and a Vmax of 7.7 pmol/minute, resulting in an intrinsic clearance (CLint) of 0.035 μL/minute. nih.gov The CLint value for OATP1B3-mediated transport was found to be similar at 0.034 μL/minute. nih.govnih.gov While this compound is a substrate for both OATP1B1 and OATP1B3, the intrinsic clearance values are considerably lower than that observed for OAT3, suggesting that OAT3 plays a more prominent role in its transport. nih.govnih.gov
It is noteworthy that this compound did not show significant interaction with other tested transporters, including Organic Anion Transporter 1 (OAT1), Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), P-glycoprotein (P-gp), or Breast Cancer Resistance Protein (BCRP). nih.govnih.gov
The identification of this compound as a substrate for OAT3, OATP1B1, and OATP1B3 suggests a potential for pharmacokinetic drug-drug interactions. nih.govmdpi-res.comnih.govnih.gov Co-administration of this compound with other drugs that are substrates or inhibitors of these transporters could lead to altered plasma concentrations and disposition of either this compound or the interacting drug.
In addition to being a substrate, this compound was also evaluated for its ability to inhibit these transporters. nih.govnih.gov this compound was found to weakly inhibit the transport activities of OAT3, OATP1B1, and OATP1B3, with half-maximal inhibitory concentration (IC50) values of 83 μM, 200 μM, and 235 μM, respectively. nih.govmdpi-res.comnih.govnih.gov The inhibitory effect on OAT3 was the most potent among the three. nih.govnih.gov However, this compound did not significantly inhibit the activities of OAT1, OCT1, OCT2, P-gp, or BCRP. nih.govnih.gov
The potential for clinically relevant drug-drug interactions depends on the in vivo plasma concentrations of this compound relative to its IC50 values. While the effective concentrations for its anti-inflammatory effects in vitro have been reported to be in the range of 0.2–4 μM, the in vivo plasma concentrations that would be achieved in humans are not yet known. nih.gov Therefore, while the in vitro data suggest a possibility of interactions with substrates of OAT3, OATP1B1, and OATP1B3, the clinical relevance of these findings requires further investigation through in vivo studies. nih.govnih.gov
Pharmacokinetic Profiles in Animal Models (e.g., half-life, systemic clearance, urinary excretion in rats)
Pharmacokinetic studies of this compound have been conducted in male Sprague-Dawley rats following intravenous administration of a 10 mg/kg dose. nih.govmdpi-res.com The results from these studies provide key insights into the disposition of this compound in a preclinical model.
The key pharmacokinetic parameters determined in rats are summarized in the table below:
| Parameter | Value |
| Half-life (t1/2) | 19.3 ± 9.5 min |
| Systemic Clearance (CL) | 96.7 ± 44.1 mL/min/kg |
| Urinary Excretion (% of dose) | 9.9 ± 4.1% |
Data from intravenous administration of 10 mg/kg this compound to male Sprague-Dawley rats. nih.govmdpi-res.com
The short half-life of approximately 19.3 minutes indicates that this compound is rapidly eliminated from the body. nih.govmdpi-res.com This is further supported by the high systemic clearance value of 96.7 mL/min/kg, which suggests efficient removal of the compound from circulation. nih.govmdpi-res.com The low percentage of the administered dose excreted unchanged in the urine (around 9.9%) implies that renal excretion is a minor pathway for the elimination of the parent compound. nih.govmdpi-res.com
Taken together, these pharmacokinetic data strongly suggest that this compound undergoes extensive metabolism in rats, which is consistent with the findings from the in vitro metabolism studies. nih.govmdpi-res.com The rapid clearance and short half-life are characteristic of a compound that is quickly biotransformed into other metabolites for subsequent elimination.
Stability Studies of this compound in Simulated Biological Fluids and pH Conditions
The stability of this compound has been evaluated under various conditions that simulate the physiological environments it might encounter in the body. These studies are crucial for understanding its potential degradation and bioavailability.
In one study, the stability of this compound was assessed across a wide range of pH values, from 2 to 13, for up to 24 hours at 37°C. tandfonline.comresearchgate.net The results showed that this compound was stable under these conditions, indicating its robustness to the acidic environment of the stomach and the varying pH levels in the intestines and other bodily fluids. tandfonline.comresearchgate.netcymitquimica.com
Furthermore, the stability of this compound was investigated in various biological matrices at 37°C. It was found to be relatively stable in rat whole blood and plasma, as well as in human plasma, for up to 3 hours of incubation. tandfonline.comresearchgate.net Additionally, this compound demonstrated stability in both rat and human liver microsomes for up to 3 hours, which aligns with the finding that it is not significantly metabolized by CYP enzymes. tandfonline.comresearchgate.net
These stability studies suggest that this compound is a chemically stable compound under simulated physiological pH conditions and in biological fluids like plasma and blood. tandfonline.comresearchgate.netcymitquimica.com This stability ensures that the compound remains intact for absorption and distribution to its sites of action and metabolism.
Structure Activity Relationship Sar Studies of Catalposide and Its Analogs
Identification of Key Structural Moieties Essential for Biological Potency
The biological potency of catalposide and its analogs is intrinsically linked to its core iridoid glycoside structure. This fundamental skeleton, consisting of a cyclopentanopyran ring system, is a prerequisite for its activity. Specific structural features are crucial for the molecule's biological functions.
Key moieties essential for the biological potency of this compound include:
The Iridoid Core: The fundamental cyclopentanopyran skeleton is the foundational structure for its biological activity.
The Glucoside Moiety: The glucose unit attached at the C-1 position is vital. While modifications to this group are explored, its presence is generally important for solubility and interaction with biological targets.
The Epoxide Ring: The epoxide group between C-7 and C-8 is a significant feature of catalpol (B1668604), the direct precursor to this compound, and contributes to its reactivity and interaction with cellular components. nih.gov
The Acyl Group at 6-O-position: In this compound, the p-hydroxybenzoyl group esterified at the 6-O-position of the glucose moiety is a defining feature that distinguishes it from catalpol. nih.gov This aromatic acyl group significantly influences its pharmacological profile, particularly its anti-inflammatory properties.
Studies have demonstrated that while the core catalpol structure possesses inherent bioactivity, the nature of the substituent at the 6-O position can dramatically alter the compound's efficacy. researchgate.net
Impact of Specific Substituents and Functional Groups on Pharmacological Efficacy
The modification of functional groups on the this compound molecule, particularly at the 6-O position of the glucose moiety, has a profound impact on its pharmacological efficacy. Research has consistently shown that derivatives with different substituents at this position can exhibit significant differences in potency. researchgate.net
A key area of investigation has been the influence of these substituents on the inhibition of nuclear factor-kappa B (NF-κB), a protein complex that plays a central role in regulating the inflammatory response. nih.govnih.gov this compound itself has been shown to reduce NF-κB-mediated transcriptional activation. nih.gov
Studies on catalpol derivatives have revealed that introducing substituents at the 6-O position can lead to superior inhibition of pro-inflammatory cytokines, such as TNF-α and various interleukins, compared to the parent compound, catalpol. researchgate.net A significant finding is that compounds with low-polarity substituents at the 6-O position of the catalpol core demonstrate higher NF-κB inhibitory potency. researchgate.net This suggests that decreasing the polarity at this position enhances the molecule's ability to interfere with the NF-κB signaling pathway. For instance, 6-O-acyl catalpol derivatives not only show a broader range of bioactivity than catalpol but often exhibit enhanced pharmacological effects. researchgate.net
| Compound Type | Substituent at 6-O Position | Observed Effect on NF-κB Inhibition | Reference |
|---|---|---|---|
| Catalpol | -H | Baseline Activity | researchgate.net |
| This compound | p-hydroxybenzoyl | Inhibits NF-κB activation | nih.gov |
| 6-O-acyl catalpol derivatives | Low-polarity acyl groups | Higher inhibitory potency than catalpol | researchgate.net |
| Scropolioside B and D (6-O-substituted catalpol derivatives) | Specific acyl groups | Superior inhibition of TNF-α and other cytokines via NF-κB pathway | researchgate.net |
Comparative SAR Analysis with Other Iridoid Glycosides
Comparing the structure and activity of this compound with other related iridoid glycosides, such as aucubin (B1666126), catalpol, and specioside (B140206), provides valuable insights into the SAR of this class of compounds. These compounds share the same basic iridoid skeleton but differ in their substitution patterns, leading to distinct biological profiles.
Catalpol vs. This compound: Catalpol is the direct aglycone of this compound, lacking the p-hydroxybenzoyl group at the 6-O-position. nih.gov While catalpol itself has a wide range of biological activities, including anti-inflammatory effects, the addition of the bulky, aromatic p-hydroxybenzoyl group in this compound can modulate this activity. researchgate.netresearchgate.net Studies indicate that 6-O-substituted derivatives often show improved potency, highlighting the importance of this position for activity enhancement. researchgate.net
Aucubin: Aucubin is another common iridoid glycoside that serves as a biosynthetic precursor to catalpol. researchgate.net Structurally, aucubin lacks the epoxide ring found in catalpol and this compound. This difference is significant, as the epoxide is a key functional group that influences the molecule's chemical reactivity and biological interactions. The presence or absence of this epoxide ring is a major differentiating factor in the bioactivity profiles of these compounds.
Specioside: Specioside is an ester of catalpol with p-methoxycinnamic acid. Like this compound, it is a 6-O-acyl derivative of catalpol. The comparison between this compound (with a p-hydroxybenzoyl group) and specioside (with a p-methoxycinnamoyl group) underscores how different aromatic acyl substituents can fine-tune the pharmacological properties of the parent catalpol molecule. The nature of the aromatic ring and the linker to the glucose core can affect binding affinity to biological targets and pharmacokinetic properties.
| Compound | Key Structural Features | Relationship to this compound |
|---|---|---|
| Catalpol | Contains an epoxide ring; lacks the 6-O-acyl group. | Direct precursor; this compound is 6-O-p-hydroxybenzoyl catalpol. nih.gov |
| Aucubin | Lacks the epoxide ring present in catalpol/catalposide. | Biosynthetic precursor to catalpol. researchgate.netresearchgate.net |
| Specioside | Ester of catalpol with p-methoxycinnamic acid at the 6-O position. | Analog with a different aromatic acyl group at the same position. |
This comparative analysis reveals that the epoxide ring and the nature of the substituent at the 6-O position are primary determinants of the specific biological activities and potencies within this family of iridoid glycosides.
Computational Approaches to SAR Prediction and Validation
To refine the understanding of SAR and accelerate the design of new analogs, computational methods are increasingly employed. nih.gov These in silico techniques can predict the biological activity of novel chemical structures, thereby reducing the cost and time associated with drug discovery. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgd-nb.info For iridoids, QSAR models have been developed to predict activities such as hepatoprotective effects. cyberleninka.ru
In a QSAR study on the hepatoprotective activity of various iridoids, a model was created that could estimate the activity of new substituted iridoids or their derivatives. cyberleninka.ru The model used descriptors related to functional groups and atom-centered fragments to correlate the chemical structure with the observed biological effect. cyberleninka.ru For instance, a two-variable model showed a strong correlation between the experimental and predicted hepatoprotective activity for a set of iridoids including this compound and its acetate (B1210297) derivative. cyberleninka.ru Such models are valuable tools for predicting the potency of newly designed this compound analogs before their synthesis.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and a biological target (like an enzyme or receptor) at the molecular level. nih.govmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. scielo.sa.cr This method can elucidate how this compound and its analogs fit into the active site of a target protein, such as those in the NF-κB pathway. The binding energy calculated during docking can help rank potential derivatives based on their predicted affinity. researchgate.net
Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. researchgate.net After a docking pose is predicted, an MD simulation can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.com This provides a more dynamic and accurate picture of the binding interactions, confirming whether the key interactions identified in docking are maintained over time. scielo.sa.cr
For example, studies on other natural products have successfully used docking and MD simulations to validate binding modes and the stability of ligand-receptor complexes, providing a robust protocol for assessing the potential of new compounds. researchgate.net These computational approaches are invaluable for validating the SAR hypotheses derived from experimental data and for the rational design of novel, more potent this compound-based therapeutic agents.
Advanced Research Directions and Future Perspectives in Catalposide Studies
Elucidation of Novel Biological Targets and Undiscovered Signaling Pathways
Future research is aimed at identifying new molecular targets for catalposide, which will be crucial for discovering new therapeutic uses. nih.govelsevierpure.comindivumed.com Advanced chemical biology techniques are being used to pinpoint the direct binding partners of this compound within cells. nih.gov This will help clarify how it works and may lead to the development of new drugs. nih.govnih.govscienceopen.com
A significant area of investigation involves the STAT3 signaling pathway, which is known to be involved in neurogenesis and neural stem cell differentiation. Studies have identified this compound as a potent activator of this pathway, suggesting its potential to influence brain development and regeneration. nih.gov Furthermore, research has shown that this compound can inhibit the production of nitric oxide (NO) by suppressing the expression of the inducible nitric oxide synthase (iNOS) gene and protein. nih.gov It also affects the NF-κB signaling pathway, which is a key regulator of inflammation. nih.govnih.gov By exploring these and other cellular signaling cascades, researchers hope to uncover the full spectrum of this compound's effects.
Integration of Omics Technologies for Systems-Level Mechanistic Understanding
To gain a comprehensive understanding of this compound's biological effects, researchers are increasingly turning to "omics" technologies, such as proteomics and transcriptomics. longdom.orgnih.gov These approaches allow for the simultaneous analysis of thousands of proteins and RNA molecules, respectively, providing a global view of the cellular response to this compound. longdom.orgnih.govsemanticscholar.org
By comparing the proteomic and transcriptomic profiles of cells treated with this compound to untreated cells, scientists can identify key proteins and genes whose expression is altered by the compound. nih.govmdpi.com This information can reveal the biological pathways and networks that are modulated by this compound, offering a systems-level perspective on its mechanism of action. nih.gov This integrated approach is essential for deciphering the complex molecular interactions that underlie this compound's therapeutic effects. semanticscholar.orgmdpi.com
Biotechnological Approaches for Sustainable Production
The primary sources of this compound are plants like Rehmannia glutinosa and Catalpa ovata. nih.govgoogle.com However, reliance on plant extraction can be inefficient and unsustainable. To address this, researchers are exploring biotechnological methods for producing this compound. mdpi.comnih.govmdpi.com A key focus is the elucidation of its biosynthetic pathway. nih.govnih.gov
This compound biosynthesis is a multi-step process involving several enzymes. nih.gov It begins with the formation of the precursor geranyl diphosphate (B83284) (GPP) through the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways. nih.govnih.gov A series of enzymatic reactions then convert GPP into catalpol (B1668604). nih.gov By identifying and characterizing the genes that encode these enzymes, scientists can engineer microorganisms or plant cell cultures to produce this compound in a controlled and sustainable manner. mdpi.comsemanticscholar.org This approach not only ensures a stable supply of the compound but also opens up possibilities for producing novel analogs with improved therapeutic properties. mdpi.com
Table 1: Key Stages in this compound Biosynthesis
| Stage | Description | Key Intermediates/Pathways |
|---|---|---|
| Precursor Formation | Production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). | Mevalonate (MVA) pathway and/or Methylerythritol 4-phosphate (MEP) pathway. nih.gov |
| Carbon Skeleton Formation | Condensation of IPP and DMAPP to form geranyl diphosphate (GPP). | - |
| Iridoid Pathway | Conversion of GPP through a series of enzymatic reactions to form the iridoid skeleton. | Geraniol, 10-oxogeranial, 8-epi-deoxyloganic acid. nih.govnih.gov |
| Post-Modification | Hydroxylation, glycosylation, and other modifications to form catalpol. | Aucubin (B1666126). nih.gov |
Development of High-Purity this compound for Specialized Research Applications
The availability of high-purity this compound is essential for accurate and reproducible research findings. Various methods have been developed to extract and purify this compound from its natural sources, such as the roots of Rehmannia glutinosa. google.com These methods often involve multiple steps, including homogenization, extraction with solvents like methanol (B129727) and ethanol, and purification techniques like recrystallization. google.com
The goal is to obtain this compound with a purity greater than 98% for use in sensitive biological assays and preclinical studies. google.com The development of more efficient and scalable purification methods will be crucial for advancing this compound research and facilitating its potential translation into clinical applications. patsnap.compatsnap.com
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Matrices
Accurately measuring the concentration of this compound in biological samples such as blood, plasma, and tissues is critical for understanding its pharmacokinetics and pharmacodynamics. nih.govnih.gov Researchers are continuously working to improve analytical methods to achieve higher sensitivity and specificity. researchgate.netmdpi.com
Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the quantification of this compound. mdpi.com Future efforts will focus on developing and validating even more sensitive methods that can detect and quantify this compound and its metabolites at very low concentrations in complex biological matrices. nih.govmdpi.com This will provide a more detailed picture of how the compound is absorbed, distributed, metabolized, and excreted in the body. nih.govmdpi.com
Investigation of this compound in Advanced In Vitro Disease Models and Organoids
To better predict the effects of this compound in humans, researchers are moving beyond traditional two-dimensional (2D) cell cultures and utilizing more physiologically relevant in vitro models. sciltp.com These include three-dimensional (3D) cell cultures, such as spheroids and organoids, which more closely mimic the structure and function of human tissues and organs. frontiersin.orgnih.govmdpi.com
Recent studies have shown that this compound can promote the generation of cerebral organoids, which are 3D models of the developing human brain. nih.gov This effect is mediated through the activation of the STAT3 signaling pathway. nih.gov The use of such advanced models will allow for more accurate assessments of this compound's efficacy and potential toxicity in a variety of disease contexts, including neurodevelopmental disorders and cancer. nih.govfrontiersin.orgmdpi.com
Exploration of this compound in Combination Therapies with Established Agents
To enhance the therapeutic efficacy of existing treatments, researchers are investigating the potential of using this compound in combination with other drugs. mdpi.commdpi.com The rationale behind this approach is that the different mechanisms of action of the combined agents could lead to synergistic effects, resulting in improved outcomes and potentially lower doses of each drug. nih.govnih.gov
For example, in cancer therapy, combining this compound with conventional chemotherapeutic agents could help to overcome drug resistance or reduce side effects. ucsd.edu Future studies will focus on identifying the most effective drug combinations and elucidating the molecular basis for their synergistic interactions. This research could pave the way for novel combination therapies for a range of diseases. mdpi.comnih.gov
Q & A
Q. How can researchers align this compound study designs with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Methodological Answer: Deposit raw data in repositories (e.g., MetaboLights, PRIDE) with standardized metadata (MIAME, ISA-Tab). Use ontologies (ChEBI, NCBI Taxonomy) for compound/organism naming. Document workflows in electronic lab notebooks (ELNs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
